molecular formula C24H19F2N5O2S B11424771 N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11424771
M. Wt: 479.5 g/mol
InChI Key: ISYIGUUCVQSLTL-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a triazole ring, fluorophenyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Benzamide Moiety: The benzamide group is attached through an amidation reaction involving benzoyl chloride and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used as a probe to study biological pathways involving triazole derivatives.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combination of a triazole ring, fluorophenyl groups, and a benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H19F2N5O2S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H19F2N5O2S/c25-17-6-10-19(11-7-17)28-22(32)15-34-24-30-29-21(31(24)20-12-8-18(26)9-13-20)14-27-23(33)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,33)(H,28,32)

InChI Key

ISYIGUUCVQSLTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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